Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-: is a compound that features an oxazolopyrimidine ring fused with a glycine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Pyrimidine Derivatives: The most common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride.
Condensation of Oxazole Derivatives: Another approach is the condensation of oxazole derivatives leading to fused pyrimidine rings.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its biological activity, the compound is being explored for use in pharmaceuticals, particularly as antiviral and immunosuppressive agents.
Industry:
Mechanism of Action
The mechanism by which Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- exerts its effects involves interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or binding to specific receptors, thereby modulating biological processes . The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have fused heterocyclic rings and are known for their biological activity.
Uniqueness: Glycine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- stands out due to its specific glycine moiety, which can enhance its biological activity and specificity . This makes it a valuable compound for targeted applications in pharmaceuticals and research .
Properties
CAS No. |
102248-92-0 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid |
InChI |
InChI=1S/C9H10N4O3/c1-4-11-8(10-3-6(14)15)7-9(12-4)16-5(2)13-7/h3H2,1-2H3,(H,14,15)(H,10,11,12) |
InChI Key |
FOQPPFJRPAPJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.